Technical Guide: 5'-Thymidylic Acid Calcium Salt (CAS 3372-09-6)
Technical Guide: 5'-Thymidylic Acid Calcium Salt (CAS 3372-09-6)
Topic: 5'-Thymidylic Acid Calcium Salt (CAS 3372-09-6) Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Mechanisms, Solubility Protocols, and Analytical Workflows[1]
Executive Summary
5'-Thymidylic acid calcium salt (dTMP-Ca), the calcium salt form of thymidine-5'-monophosphate, represents a critical intermediate in pyrimidine metabolism.[1] While the sodium salt is more commonly employed in general biochemistry due to high water solubility, the calcium salt is frequently selected for specific nutritional applications (e.g., infant formula supplementation) and pharmaceutical stability profiles.[1]
This guide addresses the primary technical challenge associated with dTMP-Ca: solubility management . Unlike its sodium counterpart, dTMP-Ca exhibits pH-dependent solubility limits that can confound experimental reproducibility and bioavailability studies.[1] This document provides a self-validating workflow for solubilization, biological integration, and high-performance liquid chromatography (HPLC) quantification.
Chemical & Physical Characterization[1][2][3][4][5][6]
The calcium cation (
Table 1: Physicochemical Properties
| Property | Specification | Technical Note |
| CAS Number | 3372-09-6 | Distinct from free acid (365-07-1) or disodium salt (33430-62-5).[1] |
| Chemical Name | Thymidine-5'-monophosphate calcium salt | Also known as Calcium Thymidylate; dTMP-Ca.[1] |
| Molecular Formula | Often exists as a hydrate ( | |
| Molecular Weight | ~360.27 g/mol | Varies slightly based on hydration state. |
| Solubility (Water) | Low / pH-dependent | Sparingly soluble at pH 7.0; solubility increases significantly at pH < 4.[1]0. |
| Stability | High | The divalent cation stabilizes the phosphate group, reducing hydrolysis rates compared to free acid. |
| UV Max ( | 267 nm | Characteristic of the thymine chromophore (pH 7.0).[1] |
Biological Mechanism: The Salvage Pathway
In biological systems, dTMP is unique among nucleotides as it is formed de novo by the methylation of dUMP (deoxyuridine monophosphate).[2] However, in cell culture and therapeutic contexts, dTMP-Ca functions primarily through the Salvage Pathway , bypassing the energy-intensive de novo synthesis.[1]
Mechanism of Action
Exogenous dTMP-Ca dissociates into
Figure 1: The Thymidine Salvage Pathway.[1] Exogenous dTMP-Ca provides a direct precursor for DNA synthesis, bypassing the Thymidylate Synthase (TS) checkpoint.[1]
Experimental Workflow: Solubilization & Preparation
Critical Challenge: Researchers often fail to achieve consistent concentrations because dTMP-Ca precipitates in phosphate-buffered saline (PBS) or neutral media due to the common ion effect (calcium phosphate precipitation).[1]
The Solution: Use a "Acid-Dissolution, Neutralization-Dilution" protocol.[1]
Protocol A: Preparation of 10 mM Stock Solution
-
Weighing: Weigh 36.0 mg of dTMP-Ca into a sterile 15 mL conical tube.
-
Acidification (Solubilization): Add 5 mL of 0.1 M HCl . Vortex vigorously for 2 minutes.
-
Why: Low pH protonates the phosphate groups, breaking the ionic lattice with calcium.
-
-
Verification: Ensure the solution is crystal clear. If turbid, sonicate at 37°C for 5 minutes.
-
Neutralization (Optional for immediate use): If adding directly to cell culture, dilute 1:100 or greater into media.[1] The buffering capacity of the media (HEPES/Bicarbonate) will neutralize the trace acid.
-
Alternative: For storage, neutralize to pH 7.0 using 0.1 M NaOH slowly while stirring. Stop immediately if precipitate forms.
-
-
Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter. Do not use Nylon (binds proteins/nucleotides).[1]
Protocol B: Media Supplementation (Cell Culture)[1]
-
Target Concentration: 10–50 µM.
-
Method: Add the acidified stock directly to the media. The high dilution factor (1:1000) prevents significant pH shift, and the media's amino acids/proteins will chelate the free calcium, preventing precipitation.
Figure 2: Solubilization workflow ensuring complete dissolution of dTMP-Ca prior to biological application.
Analytical Methodologies (HPLC)
Quantifying dTMP-Ca requires separating the nucleotide from the calcium matrix.[1] Calcium ions can interact with silica-based columns and stainless steel, causing peak tailing.[1]
Method: Ion-Pair Reversed-Phase HPLC
This method uses an ion-pairing agent to retain the polar nucleotide on a hydrophobic column while masking the calcium effect.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate (TBA) + 10 mM Phosphate Buffer (pH 6.0).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Chelation Step (Crucial): Add 1 mM EDTA to the sample injection vial (not the mobile phase) to sequester calcium and prevent it from broadening the dTMP peak.
-
Gradient:
-
Detection: UV at 267 nm.
-
Flow Rate: 1.0 mL/min.
Validation Criteria:
-
Retention Time: dTMP should elute between 4–6 minutes (void volume separation).
-
Tailing Factor: Must be < 1.5. If higher, increase EDTA concentration in the sample.
Regulatory & Safety Profile
-
Regulatory Status: Nucleotides, including dTMP salts, are permitted in infant formulae (EU Regulation 2016/127) at levels up to 5 mg/100 kcal.[1] They are considered "conditionally essential" nutrients for rapid growth phases [1].
-
Toxicity:
-
Storage: Store at -20°C. Stable for >2 years if kept dry. Calcium salts are generally less hygroscopic than sodium salts, offering better shelf stability in powder blends.
References
-
European Food Safety Authority (EFSA). (2014). Scientific Opinion on the essential composition of infant and follow-on formulae. EFSA Journal. [1]
-
Cayman Chemical. (2024). 5'-Thymidylic Acid (sodium salt) Product Information.[1][8][6][9][1]
-
PubChem. (2024). Thymidine-5'-monophosphate (Compound).[1][8][6][10] National Library of Medicine.
-
Sigma-Aldrich. (2024).[1] Solubility Table for Water at Temperature.
-
Thermo Fisher Scientific. (2020). Analysis of Nucleotides Using Solid Core HPLC Columns. Application Note.
Sources
- 1. Thymidine - Wikipedia [en.wikipedia.org]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. longdom.org [longdom.org]
- 5. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
